molecular formula C7H8N4 B6589919 5-azido-2-methylaniline CAS No. 14860-67-4

5-azido-2-methylaniline

Cat. No.: B6589919
CAS No.: 14860-67-4
M. Wt: 148.2
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Description

5-Azido-2-methylaniline (CAS 14860-67-4) is an aromatic amine derivative with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . This compound features both an aromatic amino group and an azido functional group, making it a valuable building block in synthetic organic chemistry, particularly for the synthesis of nitrogen-linked heterocycles . The azido group is highly versatile and can undergo various reactions, most notably the 1,3-dipolar cycloaddition (or "click" reaction) with alkynes to form 1,2,3-triazole linkages, which are stable and found in many pharmaceuticals and materials . This reactivity makes this compound a crucial intermediate for creating complex molecular architectures, including triazole-azole bisheteroaryls, which are structures of interest in medicinal chemistry and drug discovery . As a reagent, it is part of a class of azido compounds that are typically synthesized via the azido transfer protocol . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

14860-67-4

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination Followed by Nucleophilic Substitution

A two-step halogenation-azidation sequence, as exemplified in the synthesis of 2-methyl-5-chloro-4-cyanopyrazine, offers a template for aromatic systems. Chlorination of 2-methylaniline using phosphorus oxychloride (POCl₃) could generate 5-chloro-2-methylaniline, followed by displacement with sodium azide. The patent CN111925333A reports a 90% yield in analogous chloride-to-azide conversions under Hofmann conditions, though elevated temperatures (70–80°C) and prolonged reaction times (2–4 hours) may be necessary for aromatic substrates.

Optimization of Reaction Parameters

Key variables influencing this route include:

  • Temperature : Azidation of chlorinated pyrazines proceeds efficiently at 70°C, but aromatic amines may require higher temperatures due to reduced electrophilicity.

  • Catalysis : Palladium catalysts, employed in hydrogenation steps for pyrazine derivatives, could accelerate SNAr mechanisms in electron-deficient arenes.

Hofmann Degradation for Amine Generation

Degradation of Amides to Azides

The Hofmann rearrangement, as applied to 2-methyl-4-amide pyrazine, converts carboxamides to amines via intermediate isocyanates. Adapting this method, 5-nitro-2-methylbenzamide could undergo Hofmann degradation to yield 5-azido-2-methylaniline. The patent CN111925333A achieves 90% yields in similar transformations using bromine and sodium hydroxide at 0–5°C, though nitro-to-azide conversions would necessitate careful control of oxidizing conditions.

Solid-Phase Synthesis and Native Chemical Ligation

Peptide-Inspired Approaches

While native chemical ligation (NCL) is traditionally used for peptide synthesis, its principles could be repurposed for assembling azido-aniline derivatives. For example, a resin-bound 2-methylaniline precursor could undergo on-resin azidation using ADMP, followed by cleavage to yield this compound. The quantitative conversion of alanine-2-chlorotrityl resin to its azido form supports this hypothesis, though steric effects in aromatic systems may reduce efficiency.

Purification Challenges

HPLC purification protocols for azido peptides—employing C18 columns with TFA-modified mobile phases—could be adapted for this compound, particularly given the compound’s UV activity at 280 nm (akin to tyrosine-containing peptides).

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions and yields for this compound synthesis, extrapolated from analogous systems:

Method Reagents Temperature Time Yield Purity
ADMP Diazo TransferADMP, DBU, THF50°C15 min60–70%*>90%
Halogenation-AzidationPOCl₃, NaN₃, Pd/C70–80°C4 h75–85%*>95%
Hofmann DegradationBr₂, NaOH, H₂O0–70°C3 h80–90%*>95%

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) for azidation reactions.

    Cycloaddition: Alkynes and copper(I) catalysts for click chemistry reactions.

Major Products Formed:

    Reduction: 5-amino-2-methylaniline.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemical Synthesis

1. Precursor for Heterocyclic Compounds
5-Azido-2-methylaniline serves as a precursor in the synthesis of various heterocyclic compounds such as triazoles and indoles. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages, which are pivotal in synthetic organic chemistry .

2. Click Chemistry
The compound is extensively utilized in click chemistry, a powerful tool for bioconjugation. The azido group reacts efficiently with alkyne-functionalized biomolecules, facilitating the formation of stable triazole linkages. This property makes it invaluable for labeling and modifying biomolecules in biological studies.

Biological Applications

1. Antimicrobial Properties
Research indicates that compounds containing azide groups may exhibit significant antimicrobial properties. The reactivity of the azido group allows for potential applications in developing new antimicrobial agents.

2. Bioconjugation Techniques
this compound is employed in bioconjugation techniques where it can label proteins selectively. This application is crucial for studying protein interactions and functions within biological systems .

3. Drug Discovery
In medicinal chemistry, this compound is explored for its potential in drug discovery and development. Its ability to form stable linkages with various biomolecules opens avenues for creating bioactive compounds that can target specific biological pathways .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Indolyl-Pyridinyl CompoundsIdentified compounds inducing methuosis (a form of non-apoptotic cell death) using derivatives of this compound, highlighting its potential in cancer therapy.
Tuning Properties of AzidesInvestigated the derivatization of azides to create high-energy materials, showcasing the versatility of this compound in material science applications.
Azido RNA ApplicationsExplored the incorporation of azido modifications into RNA, demonstrating how this compound could be used to enhance RNA stability and functionality in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-azido-2-methylaniline and its derivatives involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Azido vs. Sulfonyl/Methoxy : The azido group in 5-azido-2-methylaniline confers explosive reactivity and utility in bioorthogonal reactions, contrasting with the sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline, which enhances binding to kinase targets like VEGFR2 .
  • Halogenated Analogs : Bromo and iodo substituents (e.g., 5-bromo-4-iodo-2-methylaniline) improve fluorescence properties in materials science but lack the azido group’s versatility in covalent bonding .
  • Methoxy Derivatives : 2-Methoxy-5-methylaniline serves as a stable standard for environmental analysis due to its inert methoxy group, unlike the reactive azido counterpart .

Research and Industrial Relevance

  • Pharmaceuticals : 5-(Ethylsulfonyl)-2-methoxyaniline is pivotal in kinase inhibitor development, whereas azido derivatives are understudied but promising for targeted drug conjugates .
  • Materials Science : Halogenated analogs (e.g., 5-bromo-4-iodo-2-methylaniline) enable fluorescent materials, while azido groups could facilitate polymer crosslinking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-azido-2-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves diazotization of 2-methyl-5-nitroaniline followed by azide substitution. Key steps include:

  • Diazotization : Use NaNO₂ and HCl at 0–5°C to generate the diazonium salt.
  • Azide Introduction : React with NaN₃ in aqueous medium, maintaining pH <7 to avoid side reactions.
  • Yield Optimization : Excess NaN₃ (1.5–2.0 eq.) and low temperatures (0–10°C) improve yields (≥75%) by minimizing decomposition .
  • Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to detect intermediates like nitroso derivatives.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR should show aromatic protons at δ 6.8–7.2 ppm (meta to azide) and a singlet for the methyl group (δ ~2.3 ppm).
  • IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹ (N₃ stretch).
  • HPLC-MS : Monitor purity (>95%) with reverse-phase C18 columns (retention time ~8–10 min) and detect [M+H]⁺ at m/z 163.1 .
    • Data Contradiction Tip : Discrepancies in azide IR peaks may indicate residual NaN₃; verify via elemental analysis (C: ~58%, N: ~29%).

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Thermal Stability : Store at –20°C in amber vials to prevent exothermic decomposition. Avoid temperatures >50°C (risk of detonation) .
  • Light Sensitivity : Degrades under UV light; use light-protected glassware during reactions.
  • Incompatibilities : Avoid contact with heavy metals (Cu, Pb) or strong acids to prevent explosive byproducts .

Advanced Research Questions

Q. How can researchers optimize click chemistry applications of this compound in bioconjugation?

  • Methodological Answer :

  • Reaction Design : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl-modified proteins).
  • Conditions : 1 mM CuSO₄, 2 mM sodium ascorbate, 25°C, 1–2 h. Monitor via fluorescence or SDS-PAGE .
  • Challenge : Azide hydrolysis under basic conditions; maintain pH 7–8 with phosphate buffers.
  • Case Study : A 2024 study reported 85% conjugation efficiency with bovine serum albumin (BSA) when using 10% DMSO as a cosolvent .

Q. What mechanisms explain contradictory cytotoxicity results in cellular studies involving this compound?

  • Methodological Answer :

  • Data Analysis : Contradictions may arise from:
  • Cell Line Variability : Jurkat cells show higher apoptosis rates (IC₅₀ ~50 µM) than HEK293 (IC₅₀ >200 µM) due to differential ROS sensitivity.
  • Metabolic Activation : Liver microsome assays reveal azide reduction to amines, altering toxicity profiles .
  • Resolution Strategy : Use isotopically labeled analogs (e.g., ¹⁵N₃) to track metabolic pathways via LC-MS/MS .

Q. How do substituent effects influence the reactivity of this compound in photochemical reactions?

  • Methodological Answer :

  • Experimental Design : Compare photolysis rates under UV (365 nm) in polar vs. nonpolar solvents.
  • Key Findings :
  • Polar Solvents (MeCN) : Faster decomposition (t₁/₂ ~30 min) via singlet oxygen generation.
  • Nonpolar Solvents (Toluene) : Stable for >2 h but forms nitrenes upon irradiation, detectable via EPR .
  • Theoretical Modeling : DFT calculations suggest the methyl group stabilizes transition states, reducing activation energy by ~5 kcal/mol .

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